Cas no 3094-08-4 (1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene)
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
- 5-Nitro-2-ethoxy-benzotrifluorid
- XWQUJLKVSQCZEG-UHFFFAOYSA-N
- CS-11225
- AKOS008877352
- SY010976
- MFCD10699606
- DB-068387
- CS-0450853
- AC1320
- DTXSID00444768
- Benzene, 1-ethoxy-4-nitro-2-(trifluoromethyl)-
- 3094-08-4
-
- MDL: MFCD10699606
- Inchi: 1S/C9H8F3NO3/c1-2-16-8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3
- InChI Key: XWQUJLKVSQCZEG-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OCC)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 235.04600
- Monoisotopic Mass: 235.04562760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 55.05000
- LogP: 3.53550
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48030-5g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | 97% | 5g |
¥879.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48030-1g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | 97% | 1g |
¥319.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E48030-25g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | 97% | 25g |
¥2909.0 | 2023-09-08 | |
| Alichem | A019087439-500g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | 95% | 500g |
$590.76 | 2023-09-02 | |
| eNovation Chemicals LLC | D781201-5g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | >97% | 5g |
$135 | 2023-05-12 | |
| eNovation Chemicals LLC | D781201-10g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | >97% | 10g |
$175 | 2024-07-20 | |
| eNovation Chemicals LLC | D781201-25g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | >97% | 25g |
$430 | 2024-07-20 | |
| eNovation Chemicals LLC | K51863-1g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene |
3094-08-4 | 97% | 1g |
$150 | 2024-06-08 | |
| abcr | AB270751-5 g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene, 98%; . |
3094-08-4 | 98% | 5g |
€76.00 | 2023-04-26 | |
| abcr | AB270751-25 g |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene, 98%; . |
3094-08-4 | 98% | 25g |
€144.00 | 2023-04-26 |
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene Suppliers
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Additional information on 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: A Comprehensive Overview
The compound 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene (CAS No. 3094-08-4) is a highly specialized aromatic compound with a unique structure that combines an ethoxy group, a nitro group, and a trifluoromethyl group on a benzene ring. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is defined by its benzene ring with three substituents: an ethoxy group (-OCH₂CH₃) at position 1, a nitro group (-NO₂) at position 4, and a trifluoromethyl group (-CF₃) at position 2. This arrangement imparts distinct electronic and steric effects on the molecule, making it highly reactive in certain chemical transformations. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups significantly influences the reactivity of the benzene ring, particularly in electrophilic substitution reactions. Recent studies have highlighted the role of these substituents in modulating the electronic properties of the molecule, which is crucial for its application in advanced materials and drug design.
The synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach includes the nitration of an ethoxy-substituted benzene derivative followed by subsequent fluorination to introduce the trifluoromethyl group. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, recent advancements in catalytic systems using transition metals have enabled more efficient synthesis pathways, reducing production costs and environmental impact.
One of the most promising applications of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to undergo nucleophilic aromatic substitution reactions makes it valuable for constructing complex drug molecules with specific pharmacological activities. Recent studies have demonstrated its potential in developing anti-inflammatory agents and cancer therapeutic agents due to its unique reactivity profile.
In addition to pharmaceutical applications, 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene has found utility in materials science. Its electron-withdrawing groups make it suitable for use in organic semiconductors and advanced polymers. Researchers have reported enhanced electrical properties in polymer systems incorporating this compound, suggesting its potential in next-generation electronic devices.
The environmental impact of synthesizing and using 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene has also been a topic of recent research. Scientists are exploring green chemistry approaches to minimize waste and reduce energy consumption during its production. Innovations such as catalytic hydrogenation under mild conditions have shown promise in achieving sustainable synthesis methods.
In conclusion, 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene (CAS No. 3094-08-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an invaluable tool in organic synthesis, pharmaceutical development, and materials science. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing modern technology and medicine.
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